Terbuthylazine-d9
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Overview
Description
Terbuthylazine-d9 is a deuterated form of terbuthylazine, a selective herbicide belonging to the chloro-triazine family. This compound is primarily used in agricultural settings to control broadleaf and grassy weeds. The deuterated form, this compound, is often utilized in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the tert-butyl group in terbuthylazine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high isotopic purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions
Major Products:
Hydroxylated derivatives: from oxidation.
Dechlorinated products: from reduction.
Substituted derivatives: from nucleophilic substitution
Scientific Research Applications
Terbuthylazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of terbuthylazine and its metabolites.
Biology: Employed in studies investigating the environmental fate and transport of herbicides.
Medicine: Utilized in toxicological studies to assess the impact of herbicides on human health.
Industry: Applied in the development of analytical methods for the detection of herbicide residues in agricultural products
Mechanism of Action
Terbuthylazine-d9, like its non-deuterated counterpart, primarily acts as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and ultimately leading to the disruption of photosynthesis. This results in the death of susceptible plants. The deuterated form is used in research to study the detailed mechanisms of action and metabolic pathways of terbuthylazine .
Comparison with Similar Compounds
Atrazine: Another chloro-triazine herbicide with similar herbicidal properties but different substituents.
Simazine: Similar to terbuthylazine but with different alkyl groups.
Propazine: Another member of the chloro-triazine family with distinct chemical properties .
Uniqueness of Terbuthylazine-d9: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in scientific research, especially in studies involving mass spectrometry and environmental monitoring .
Properties
Molecular Formula |
C9H16ClN5 |
---|---|
Molecular Weight |
238.76 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI Key |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)Cl |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Origin of Product |
United States |
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